2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family This compound is characterized by its unique structure, which includes an indolizine core substituted with amino, methoxybenzoyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.
Substitution Reactions: The amino group is introduced through nucleophilic substitution reactions.
Acylation: The methoxybenzoyl group is added via an acylation reaction using 4-methoxybenzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions, including acidic or basic environments.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and aminated derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Cell Signaling: It can modulate cell signaling pathways, influencing cellular processes such as proliferation and apoptosis.
Medicine:
Drug Development: Due to its unique structure, the compound is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry:
Polymer Synthesis: It is used in the production of polymers with specific mechanical and thermal properties.
Dye Manufacturing: The compound serves as a precursor in the synthesis of dyes with unique color properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions. The specific pathways involved depend on the biological context and the target cells or tissues.
Comparison with Similar Compounds
- 2-amino-3-(4-methoxybenzoyl)indolizine-1-carboxamide
- 2-amino-3-(4-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-methoxybenzoyl)-N-phenylindolizine-1-carboxamide
Comparison: Compared to these similar compounds, 2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is unique due to the presence of both methoxybenzoyl and methoxyphenyl groups. This dual substitution enhances its chemical reactivity and biological activity, making it a more versatile compound for various applications.
Biological Activity
2-Amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound belonging to the indolizine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
The compound features a complex structure characterized by an indolizine core substituted with various functional groups. Its molecular formula is C18H18N2O3, and it exhibits properties typical of indolizine derivatives, such as enhanced reactivity and potential for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating metabolic pathways.
- Receptor Modulation : It acts on various receptors, potentially functioning as an agonist or antagonist, influencing signal transduction pathways.
- Nucleic Acid Interaction : The compound has the ability to intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro.
- Anticancer Properties : Early investigations have indicated potential in inhibiting tumor growth in several cancer cell lines.
Antimicrobial Studies
A study demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These findings suggest its potential utility in developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro assays revealed that the compound effectively reduced prostaglandin E2 (PGE2) levels by up to 89% in human cell lines, indicating strong anti-inflammatory properties. This reduction correlates with COX-2 inhibition, making it a candidate for further exploration in inflammatory disease treatment.
Anticancer Research
In xenograft models using human cancer cell lines (HCA-7 and A549), treatment with the compound resulted in tumor growth inhibition rates of 61% and 38%, respectively. These results highlight its potential as an anticancer therapeutic agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-Amino-3-(4-methylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide | Similar indolizine core | Moderate anticancer activity |
2-Amino-3-(4-chlorobenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide | Chlorine substitution | Enhanced antimicrobial properties |
2-Amino-N-(4-methoxyphenyl)-3-(4-methylbenzoyl)indole-1-carboxamide | Indole core | Lower anti-inflammatory activity |
Properties
IUPAC Name |
2-amino-3-(4-methoxybenzoyl)-N-(2-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-16-12-10-15(11-13-16)23(28)22-21(25)20(18-8-5-6-14-27(18)22)24(29)26-17-7-3-4-9-19(17)31-2/h3-14H,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHROCFBSVVEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.